5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester
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Description
5-Fluoro-2-nitro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377610-83-6 and a molecular weight of 335.06 . Its IUPAC name is 2-(5-fluoro-2-nitro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)8-6-9(15)7(13(16,17)18)5-10(8)19(20)21/h5-6H,1-4H3 . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, boronic esters are known to be involved in various reactions. For instance, they play a crucial role in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
This compound has a molecular weight of 335.06 . It is recommended to be stored in a refrigerated environment .Future Directions
The future directions of this compound could involve its use in various organic synthesis reactions, particularly Suzuki–Miyaura coupling reactions . These reactions are widely used in the synthesis of various organic compounds, suggesting potential applications in the development of new materials, pharmaceuticals, and more .
Properties
IUPAC Name |
2-[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)8-6-9(15)7(13(16,17)18)5-10(8)19(20)21/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVXMGTLRVVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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